molecular formula C22H32O3 B14810037 Methenolone acetat

Methenolone acetat

Cat. No.: B14810037
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-URZSKMDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methenolone acetate undergoes various chemical reactions, including:

    Oxidation: Methenolone acetate can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in methenolone acetate.

    Substitution: Substitution reactions can occur at various positions on the methenolone acetate molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving methenolone acetate include ethylene glycol, calcium hypochlorite, and Grignard reagents . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions of methenolone acetate depend on the specific reaction conditions and reagents used. For example, the Grignard reaction produces methenolone as a major product .

Scientific Research Applications

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(10S,13S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15?,17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

PGAUJQOPTMSERF-URZSKMDDSA-N

Isomeric SMILES

CC1=CC(=O)CC2[C@]1(C3CC[C@]4(C(C3CC2)CCC4OC(=O)C)C)C

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C

Origin of Product

United States

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